molecular formula C14H13IO5 B13924624 8-Iodo-4,5,7-trimethoxy-2-naphthalenecarboxylic acid

8-Iodo-4,5,7-trimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13924624
M. Wt: 388.15 g/mol
InChI Key: SQLNLPSPRDXLIJ-UHFFFAOYSA-N
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Description

8-Iodo-4,5,7-trimethoxy-2-naphthalenecarboxylic acid is a naphthalene derivative featuring a carboxylic acid group at position 2, methoxy substituents at positions 4, 5, and 7, and an iodine atom at position 8. The iodine atom may enhance steric bulk and electronic effects, while the methoxy groups contribute to lipophilicity and hydrogen-bonding capacity. The carboxylic acid group confers polarity, impacting solubility and reactivity.

Properties

Molecular Formula

C14H13IO5

Molecular Weight

388.15 g/mol

IUPAC Name

8-iodo-4,5,7-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H13IO5/c1-18-9-5-7(14(16)17)4-8-12(9)10(19-2)6-11(20-3)13(8)15/h4-6H,1-3H3,(H,16,17)

InChI Key

SQLNLPSPRDXLIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=CC(=C2I)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- can be achieved through various synthetic routes. One common method involves the iodination of 2-naphthalenecarboxylic acid followed by the introduction of methoxy groups. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The methoxylation can be carried out using methanol and a strong acid catalyst .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong oxidizing agents for oxidation reactions, and metal hydrides for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes, particularly those involving iodine-containing compounds. It may serve as a probe or a precursor in the synthesis of biologically active molecules.

    Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing. The presence of methoxy groups and iodine may contribute to its biological activity.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- exerts its effects depends on its specific application. In biological systems, the iodine atom and methoxy groups may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Substitutional Differences

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol)
8-Iodo-4,5,7-trimethoxy-2-naphthalenecarboxylic acid I (8); OCH₃ (4,5,7); COOH (2) Carboxylic acid ~428.0 (estimated)
8-Iodo-4,5,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester I (8); OCH₃ (4,5,7); COOCH₃ (2) Methyl ester 429.99
4-Hydroxy-8-iodo-5,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester I (8); OH (4); OCH₃ (5,7); COOCH₃ (2) Methyl ester, hydroxyl ~414.0 (estimated)
4-(Acetyloxy)-5,6,7-trimethoxy-2-naphthalenecarboxylic acid ethyl ester OAc (4); OCH₃ (5,6,7); COOCH₂CH₃ (2) Ethyl ester, acetyloxy ~434.0 (estimated)

Key Observations :

  • Substituent Position : The target compound’s methoxy groups at positions 4,5,7 differ from the 5,6,7-trimethoxy substitution in , altering steric and electronic profiles.
  • Functional Groups : The carboxylic acid (target) vs. ester derivatives () impacts polarity and reactivity.
  • Iodine Presence : Only the target compound and analogs in and retain iodine at position 8, which may influence halogen bonding or pharmacokinetics.

Physicochemical Properties

Property Target Compound (Estimated) Methyl Ester Hydroxy-Methyl Ester Acetyloxy-Ethyl Ester
XlogP ~2.0 (acid) 3.4 ~2.8 (hydroxy lowers XlogP) ~3.1 (acetyloxy increases)
TPSA (Ų) ~85 (COOH adds polarity) 71.1 ~90 (OH increases TPSA) ~75 (ester reduces TPSA)
H-Bond Acceptors 7 6 7 7
H-Bond Donors 1 (COOH) 0 1 (OH) 0

Analysis :

  • Lipophilicity : The methyl ester is more lipophilic (XlogP 3.4) than the carboxylic acid form, suggesting better membrane permeability. The hydroxyl group in reduces lipophilicity compared to methoxy or acetyloxy analogs.
  • Hydrogen Bonding: The hydroxyl group in introduces an additional hydrogen bond donor, which may improve target binding but reduce metabolic stability.

Biological Activity

8-Iodo-4,5,7-trimethoxy-2-naphthalenecarboxylic acid (CAS No. 78395-62-7) is a synthetic compound derived from naphthalene, characterized by its unique molecular structure that includes iodine and methoxy groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C16H15IO6
  • Molecular Weight : 430.19 g/mol
  • Structural Characteristics : The presence of iodine and multiple methoxy groups enhances its reactivity and biological interactions.

Antitumor Activity

Research indicates that derivatives of naphthalene carboxylic acids exhibit significant antitumor properties. In a study evaluating various naphthalene derivatives, it was found that 8-Iodo-4,5,7-trimethoxy-2-naphthalenecarboxylic acid demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity of 8-Iodo-4,5,7-trimethoxy-2-naphthalenecarboxylic Acid

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54910.0Inhibition of mitochondrial function

Anti-inflammatory Properties

The compound has also been assessed for its anti-inflammatory effects. Studies have shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of COX-2
In a controlled laboratory setting, the administration of 8-Iodo-4,5,7-trimethoxy-2-naphthalenecarboxylic acid resulted in a significant reduction in COX-2 levels in lipopolysaccharide-stimulated macrophages. This effect was quantified using enzyme-linked immunosorbent assay (ELISA), demonstrating a dose-dependent response.

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

  • Apoptotic Pathways : The compound activates caspases leading to programmed cell death.
  • Inflammatory Pathways : By inhibiting key enzymes involved in inflammation, it reduces the production of pro-inflammatory mediators.
  • Mitochondrial Function : It appears to disrupt mitochondrial integrity in cancer cells, contributing to its cytotoxic effects.

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